molecular formula C17H18ClN5O3S B2696369 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 1421514-81-9

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B2696369
CAS No.: 1421514-81-9
M. Wt: 407.87
InChI Key: MVBIOAIDLHUSQY-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-Pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide is a synthetic heterocyclic compound designed for advanced pharmaceutical and biochemical research. This complex molecule features a benzenesulfonamide group linked to a pyrimidine ring system through an aminoethyl chain, with a pyrrole substituent contributing to its structural diversity. The integration of these pharmacophores suggests potential for diverse biological activities, similar to other sulfonamide and pyrrole-containing compounds investigated for their therapeutic properties . Research Applications & Potential Value: This compound is supplied as a high-quality reference standard for non-therapeutic laboratory investigations. Its core structure indicates potential utility in several research areas. Compounds containing sulfonamide and heterocyclic rings, such as pyrroles and pyrimidines, are frequently explored in oncology research for their ability to interact with enzyme targets like kinase inhibitors . Furthermore, the structural motifs present in this molecule are commonly found in agents studied for anti-inflammatory and immunomodulatory activities , including the inhibition of cytokine production or other key mediators of inflammation . The presence of the sulfonamide group also suggests potential for antimicrobial screening studies against a panel of Gram-positive and Gram-negative bacteria . Researchers can utilize this compound as a building block in medicinal chemistry programs or as a pharmacological probe to study novel signaling pathways. Handling & Compliance: This product is intended for research use only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or human consumption purposes. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3S/c1-26-15-5-4-13(10-14(15)18)27(24,25)22-7-6-19-16-11-17(21-12-20-16)23-8-2-3-9-23/h2-5,8-12,22H,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBIOAIDLHUSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest a variety of biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on existing research findings.

Structural Characteristics

The compound consists of several key structural components:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms, which is known for its role in various biological processes.
  • Pyrrole Moiety : A five-membered ring that contributes to the compound's reactivity and biological interactions.
  • Sulfonamide Group : Known for its antibacterial properties and ability to interact with various enzymes.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation. For instance, it could potentially target kinases associated with tumor growth and metastasis.
  • Antimicrobial Properties : The sulfonamide group is associated with antibacterial effects. Compounds in this class often demonstrate activity against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : The unique structure allows for interactions with specific enzymes, potentially modulating their activity. For example, inhibition of certain kinases has been linked to therapeutic effects in cancer treatment.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrimidine Ring : Utilizing cyclization reactions starting from suitable precursors.
  • Substitution Reactions : Functionalizing the pyrimidine with the pyrrole moiety and attaching the sulfonamide group through nucleophilic substitution.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-isonicotinamideAnticancerDemonstrated significant inhibition of cancer cell lines (HCT116, MCF7).
Quinoline derivativesAntimicrobialExhibited potent antibacterial activity against E. coli and S. aureus.
Pyrimidine-based compoundsEnzyme InhibitionInhibited key kinases involved in cell signaling pathways related to cancer.

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases : By binding to ATP-binding sites, it may prevent phosphorylation events essential for cancer cell survival.
  • Modulation of Inflammatory Pathways : Potentially reducing cytokine production, which is critical in various inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-chloro-4-methoxybenzenesulfonamide (Target) Pyrimidine-sulfonamide Pyrrole, chloro, methoxy, ethylamino linker Not reported Not reported Potential kinase inhibition; enhanced lipophilicity from chloro/methoxy groups
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine-sulfonamide Fluorinated chromen-4-one, methylbenzenesulfonamide 589.1 175–178 Dual pyrimidine-chromen core; fluorination may improve binding and bioavailability
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine-sulfonamide Morpholine, bromo, trimethylbenzenesulfonamide Not reported Not reported Sulfur-containing linker; morpholine enhances solubility

Key Observations:

Structural Diversity: The target compound’s pyrrole-pyrimidine scaffold distinguishes it from the pyrazolopyrimidine-chromen hybrid in and the morpholine-bromopyrimidine system in . The ethylamino linker in the target compound may offer conformational flexibility compared to the rigid chromen-4-one or morpholine moieties in analogs.

Substituent Effects: Halogenation: The target’s 3-chloro group and ’s fluoro substituents suggest improved target affinity and metabolic stability relative to non-halogenated analogs. Solubility: ’s morpholine and sulfanyl groups likely enhance aqueous solubility compared to the target’s methoxy and pyrrole substituents .

Thermal Stability :

  • The analog in exhibits a moderate melting point (175–178°C), indicative of crystalline stability . The target compound’s melting point remains uncharacterized but may vary due to its flexible linker.

Pharmacological Potential: The pyrazolopyrimidine-chromen compound in may target kinases or estrogen receptors due to its chromen-4-one motif, a known pharmacophore in cancer therapy . The target’s pyrrole-pyrimidine scaffold is structurally analogous to reported kinase inhibitors (e.g., JAK2/STAT3 inhibitors), though experimental validation is required.

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